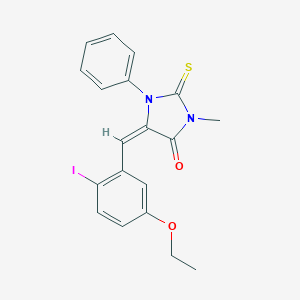![molecular formula C20H19ClN2O B316135 N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B316135.png)
N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine is a complex organic compound that features a combination of benzyl, chlorobenzyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3-hydroxybenzyl alcohol to form 3-[(2-chlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 3-pyridylmethylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine
- N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C20H19ClN2O |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C20H19ClN2O/c21-20-9-2-1-7-18(20)15-24-19-8-3-5-16(11-19)12-23-14-17-6-4-10-22-13-17/h1-11,13,23H,12,14-15H2 |
InChI Key |
DKLFBHXUTPRJMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CN=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-ethoxy-4-[3-(4-ethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}-N-(1-naphthyl)acetamide](/img/structure/B316052.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B316057.png)
![4-[(2-(acetyl-4-ethylanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B316060.png)
![2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B316062.png)
![2-[4-(benzyloxy)-3,5-dichlorophenyl]-3-(2-naphthyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B316063.png)

![[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE](/img/structure/B316066.png)
![6-(3-bromo-5-chloro-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B316067.png)


![4-[(2-(acetyl-2,5-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]-2-chloro-6-ethoxyphenyl acetate](/img/structure/B316071.png)
![2-(2-{[1-benzyl-3-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-4-bromophenoxy)-N-phenylacetamide](/img/structure/B316073.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-mesitylpropanamide](/img/structure/B316074.png)
![Methyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B316075.png)
